Betamethasone 17,21-dipropionate

Topical Corticosteroid Potency Vasoconstrictor Assay Formulation Selection

Betamethasone 17,21-dipropionate is a synthetic glucocorticoid corticosteroid ester, chemically defined as 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate. In the United States pharmacopoeia, the augmented 0.05% formulation is classified as a "super-high potency" corticosteroid (Class I) based on vasoconstrictor assay data.

Molecular Formula C28H37FO7
Molecular Weight 504.6 g/mol
Cat. No. B8023805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 17,21-dipropionate
Molecular FormulaC28H37FO7
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1
InChIKeyCIWBQSYVNNPZIQ-JCOVECCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 17,21-Dipropionate: A Super-High Potency Corticosteroid for Targeted Procurement in Inflammatory Dermatoses


Betamethasone 17,21-dipropionate is a synthetic glucocorticoid corticosteroid ester, chemically defined as 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate [1]. In the United States pharmacopoeia, the augmented 0.05% formulation is classified as a "super-high potency" corticosteroid (Class I) based on vasoconstrictor assay data [2]. This compound is primarily indicated for the topical treatment of corticosteroid-responsive dermatoses, including moderate to severe plaque psoriasis and atopic dermatitis [3][4]. The dipropionate esterification at positions 17 and 21 significantly enhances its lipophilicity and potency compared to the parent betamethasone molecule, making it a distinct entity in the high-potency topical steroid landscape.

Why Betamethasone 17,21-Dipropionate Is Not Interchangeable with Other Topical Corticosteroids: Key Differentiators for Scientific and Procurement Decisions


Generic substitution among topical corticosteroids is clinically and economically unsound due to significant variations in molecular potency, lipophilicity, and formulation-dependent release kinetics. While all topical steroids share a common mechanism of action, the specific ester moiety at the 17 and 21 positions—in this case, dipropionate—dictates the compound's intrinsic vasoconstrictor activity, a key correlate of clinical efficacy [1]. Betamethasone 17,21-dipropionate is classified as "super-high potency" (Class I), whereas its close analog betamethasone 17-valerate is a "high potency" (Class II) agent [2][3]. This difference is not trivial; it translates to quantifiable disparities in the rate of therapeutic onset, magnitude of clinical response, and even the duration of remission, as demonstrated in head-to-head randomized controlled trials [4]. Furthermore, the biopharmaceutical properties of the specific formulation (e.g., augmented ointment vs. standard cream) further differentiate this compound, influencing both local bioavailability and systemic safety margins. Substituting a less potent, or even an equipotent but kinetically distinct, corticosteroid introduces the risk of therapeutic failure, prolonged disease morbidity, or an altered safety profile, thereby directly impacting patient outcomes and overall healthcare resource utilization.

Quantitative Differentiation of Betamethasone 17,21-Dipropionate: A Comparative Evidence Guide for Procurement Specialists


Super-High Potency Classification vs. Betamethasone 17-Valerate: Vasoconstrictor Assay Ranking

The augmented 0.05% ointment formulation of betamethasone 17,21-dipropionate is definitively categorized as 'super-high potency' (Class I) based on vasoconstrictor assays in healthy subjects [1]. In contrast, its close structural analog, betamethasone 17-valerate 0.1%, is consistently ranked as a 'high potency' (Class II) corticosteroid [2]. This classification is not merely semantic; it reflects a measurable, greater magnitude and duration of cutaneous vasoconstriction, which is a well-established surrogate for anti-inflammatory efficacy [3].

Topical Corticosteroid Potency Vasoconstrictor Assay Formulation Selection

Faster Onset of Action for Scaling and Induration vs. Clobetasol Propionate in Scalp Psoriasis

In a 2-week, randomized, multicenter, investigator-blinded study of 197 patients with moderate-to-severe scalp psoriasis, augmented betamethasone 17,21-dipropionate 0.05% lotion demonstrated a significantly faster improvement in key psoriatic signs. As early as 3 days post-treatment initiation, patients using the betamethasone dipropionate lotion showed significantly greater improvement in scaling and induration compared to those using clobetasol propionate 0.05% solution [1]. Additionally, the betamethasone dipropionate group exhibited a significantly greater mean percent improvement in total sign/symptom scores at all subsequent study visits (P ≤ 0.015) [1].

Scalp Psoriasis Comparative Efficacy Onset of Action

Superior Clinical Efficacy vs. Betamethasone 17-Valerate in Psoriasis: A Multi-Centric Double-Blind Study

A large, multicentric, randomized, double-blind clinical study involving 281 patients with psoriasis and other steroid-responsive dermatoses directly compared betamethasone 17,21-dipropionate 0.05% ointment with betamethasone 17-valerate 0.1% ointment [1]. The study concluded that betamethasone dipropionate ointment produced a significantly faster onset of action and a significantly greater overall clinical response [1]. This quantitative advantage over a widely used, high-potency analog underscores its superior therapeutic profile.

Plaque Psoriasis Comparative Efficacy Topical Corticosteroids

Longer Remission Duration vs. Betamethasone 17-Valerate in Plaque Psoriasis

In a study comparing 0.064% betamethasone 17,21-dipropionate to 0.12% betamethasone 17-valerate using a half-side test method in psoriasis vulgaris, betamethasone dipropionate was significantly superior in both the initial clearance (ODT effect) and, more notably, in the sustained suppression of rash recurrence after treatment cessation [1]. This finding of a longer remission period provides a strong differentiator for long-term disease management strategies.

Psoriasis Remission Disease Recurrence Long-term Outcomes

Classification as a 'Very Potent' Corticoid in In Vivo Pharmacodynamic Assays

In a comprehensive pharmacodynamic study employing both the vasoconstriction assay and tuberculin-induced inflammation in healthy volunteers, betamethasone 17,21-dipropionate was explicitly categorized among the 'very potent' corticoids, a group that included clobetasol-17-propionate and desoximetasone [1]. In contrast, betamethasone-17-valerate and prednicarbate were classified as 'potent' corticoids [1]. The study quantified that 'very potent' corticoids such as betamethasone dipropionate induced a more profound and prolonged suppression of the inflammatory response, with a delayed peak effect (24-48 hours) in the tuberculin reaction, differentiating them kinetically from less potent agents [1].

Pharmacodynamics Vasoconstriction Anti-inflammatory Activity

Purification Method for High-Purity Betamethasone Dipropionate: A Procurement-Relevant Patent

A patented method (CN112358522A) describes a specific and efficient purification process for betamethasone dipropionate [1]. The method involves using a mixed solvent system comprising acetone and an alkane organic solvent to purify crude betamethasone dipropionate, achieving high purity without the need for costly and complex chromatographic steps [1]. This process is critical for ensuring the consistent quality and potency of the active pharmaceutical ingredient (API) used in finished drug products. While direct comparator data on purity from alternative methods is not provided, the existence of a dedicated, patented purification method underscores the technical challenges associated with producing high-quality betamethasone dipropionate and differentiates it from simpler or less pure corticosteroid APIs.

Active Pharmaceutical Ingredient (API) Purification Manufacturing Process

Targeted Application Scenarios for Betamethasone 17,21-Dipropionate in Research and Clinical Practice


First-Line Topical Therapy for Moderate-to-Severe Plaque Psoriasis

Betamethasone 17,21-dipropionate 0.05% augmented ointment or cream is indicated as a first-line topical therapy for patients with moderate-to-severe plaque psoriasis. This recommendation is directly supported by clinical trial data demonstrating its 'super-high potency' classification [1] and its proven efficacy in reducing the signs and symptoms of chronic plaque psoriasis [2][3]. Its use in this scenario is prioritized over lower-potency alternatives like betamethasone 17-valerate due to its significantly greater clinical response rate and faster onset of action [4].

Rapid Symptom Control in Scalp Psoriasis

The augmented 0.05% lotion formulation of betamethasone 17,21-dipropionate is specifically suited for the treatment of moderate-to-severe scalp psoriasis where rapid relief of scaling and induration is a key clinical goal. This application is validated by a head-to-head clinical trial showing a significantly faster onset of action for these symptoms compared to a clobetasol propionate 0.05% solution as early as day 3 of treatment [5]. This makes it a preferred option when enhancing early patient compliance and satisfaction is a priority.

Management of Recalcitrant Corticosteroid-Responsive Dermatoses

For dermatoses that have proven refractory to 'high potency' (Class II) or lower potency corticosteroids, betamethasone 17,21-dipropionate represents a logical and evidence-supported step-up in therapeutic intensity. Its classification as a 'very potent' corticoid in pharmacodynamic assays, alongside its demonstrated superiority in achieving and maintaining remission compared to betamethasone 17-valerate [6], provides the quantitative rationale for its use in cases where less potent agents have failed to provide adequate disease control.

Active Pharmaceutical Ingredient (API) Sourcing for Generic Formulation

For manufacturers developing generic versions of betamethasone dipropionate topical products, the availability of a patented, high-efficiency purification process for the API is a critical procurement consideration. The method described in patent CN112358522A offers a potential route to obtaining high-purity betamethasone dipropionate with reduced manufacturing complexity [7]. This can translate to a more robust and cost-competitive supply chain for the API, a key differentiator in the generic pharmaceutical marketplace.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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